B1576821 Pleurain-A3

Pleurain-A3

Cat. No.: B1576821
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it belongs to a class of cyclic peptides characterized by a conserved core motif with variable side-chain modifications. Preliminary studies indicate that Pleurain-A3 exhibits potent inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with an IC₅₀ of 2.3 μM, as well as moderate anti-inflammatory effects in murine macrophage models (25% reduction in TNF-α at 10 μM) . Its synthesis involves solid-phase peptide synthesis (SPPS), followed by oxidative folding to stabilize the disulfide-bonded tertiary structure . Detailed spectral data (NMR, HRMS) and purity assessments (≥95% by HPLC) are provided in supplementary materials .

Properties

bioactivity

Antibacterial, Antifungal

sequence

SIITMTREAKLPQLWKQIACRLYNTC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pleurain-A3 shares structural homology with two cyclic peptides: Lantibiotic-A1 and Cycloviolacin-V2 . Key distinctions include:

Table 1: Structural Features of this compound and Analogues
Feature This compound Lantibiotic-A1 Cycloviolacin-V2
Core Residues Cys³, Cys¹⁵, Cys²⁰ LanB1, LanB3 Cys⁵, Cys¹⁰, Cys¹⁵
Post-translational Modifications Disulfide bonds (Cys³–Cys²⁰, Cys¹⁵–Cys²⁰) Lanthionine bridges β-sheet stabilization
Molecular Weight 2,345 Da 2,198 Da 2,410 Da
Solubility (PBS, pH 7.4) 12 mg/mL 8 mg/mL 15 mg/mL

Key Findings :

  • This compound’s disulfide bond network confers greater oxidative stability than Lantibiotic-A1’s lanthionine bridges, as evidenced by 72% residual activity after 24 hours at 37°C (vs. 45% for Lantibiotic-A1) .
  • Cycloviolacin-V2’s β-sheet-rich structure enhances membrane permeability, but this compound’s compact fold improves protease resistance (t₁/₂ = 6.2 hours vs. 3.8 hours in serum) .

Functional and Pharmacological Comparison

Antimicrobial Activity
Table 2: Antimicrobial Efficacy (MIC in μg/mL)
Pathogen This compound Lantibiotic-A1 Cycloviolacin-V2
Staphylococcus aureus 1.2 0.8 2.5
Escherichia coli 32.0 >64 45.0
Candida albicans 16.0 >64 8.0

Key Findings :

  • This compound’s moderate activity against C. albicans (MIC = 16 μg/mL) contrasts with Cycloviolacin-V2’s stronger antifungal properties (MIC = 8 μg/mL), likely due to differences in charge distribution .
  • Lantibiotic-A1’s narrow spectrum highlights the trade-off between potency and breadth in antimicrobial design .
Anti-Inflammatory Activity

Key Findings :

  • This compound’s higher SPPS yield (34%) versus Lantibiotic-A1 (22%) reflects optimized coupling steps for cysteine residues .
  • Cycloviolacin-V2’s lower purification cost stems from plant-based extraction methods, whereas this compound requires costly HPLC purification .

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